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molecular formula C14H10F3NO2S B8400099 Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate CAS No. 1355011-26-5

Methyl 6-(2,6-difluoro-4-(methylthio)phenyl)-5-fluoropicolinate

Cat. No. B8400099
M. Wt: 313.30 g/mol
InChI Key: YVJLDZBKUNLUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200004B2

Procedure details

In a sealed tube, a mixture of 2-[2,6-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.00 g, 3.49 mmol), methyl 6-bromo-5-fluoropyridine-2-carboxylate (1.23 g, 5.24 mmol) and DIPEA (1.83 mL, 10.5 mmol) in a mixed solvent of 1,4-dioxane (15 mL) and water (0.51 mL) was stirred and flushed with nitrogen bubbles for 5 min. before bis(tri-tert-butylphosphine)palladium (360 mg, 0.70 mmol) was added. The reaction mixture was heated at 120° C. for 30 min. After cooling, the reaction mixture was filtered, and the filter was washed with THF. The filtrate was concentrated and then purified by silica gel column chromatography using CombiFlash® (0 to 20% EtOAc in hexanes) to give the sub-title compound as powder (442 mg, 40%). LCMS calc. for C14H11F3NO2S (M+H)+: m/z=314.1. Found: 314.2.
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.51 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([S:8][CH3:9])[CH:5]=[C:4]([F:10])[C:3]=1B1OC(C)(C)C(C)(C)O1.Br[C:21]1[N:26]=[C:25]([C:27]([O:29][CH3:30])=[O:28])[CH:24]=[CH:23][C:22]=1[F:31].CCN(C(C)C)C(C)C.O1CCOCC1>CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.O>[F:10][C:4]1[CH:5]=[C:6]([S:8][CH3:9])[CH:7]=[C:2]([F:1])[C:3]=1[C:21]1[N:26]=[C:25]([C:27]([O:29][CH3:30])=[O:28])[CH:24]=[CH:23][C:22]=1[F:31] |^1:49,55|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)SC)F)B1OC(C(O1)(C)C)(C)C
Name
Quantity
1.23 g
Type
reactant
Smiles
BrC1=C(C=CC(=N1)C(=O)OC)F
Name
Quantity
1.83 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.51 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
360 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the filter was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)SC)F)C1=C(C=CC(=N1)C(=O)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 442 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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